A549 Antiproliferative Activity vs. Gefitinib
In a direct head-to-head comparison within a single MTT assay study, (E)-1-benzyl-3-hydrazonoindolin-2-one (compound 4, the target compound) exhibited an IC50 of 14.15 μM against the non-small cell lung cancer cell line A549, statistically comparable to the FDA-approved EGFR inhibitor gefitinib, which showed an IC50 of 15.23 μM in the same assay system [1]. This near-equivalent potency against a clinically validated lung cancer target distinguishes the benzyl-substituted hydrazone from many unoptimized isatin derivatives that typically show substantially weaker activity.
| Evidence Dimension | Antiproliferative activity (IC50) against A549 non-small cell lung cancer cell line |
|---|---|
| Target Compound Data | IC50 = 14.15 μM |
| Comparator Or Baseline | Gefitinib: IC50 = 15.23 μM |
| Quantified Difference | 1.08-fold difference (target compound marginally more potent); statistically comparable |
| Conditions | MTT assay; A549 cell line; data represent means ± SD from three independent experiments |
Why This Matters
This demonstrates that the unsubstituted N-benzyl hydrazone scaffold already possesses intrinsic antiproliferative potency comparable to a frontline clinical therapeutic, making it a validated starting point for hit-to-lead optimization in lung cancer programs.
- [1] Al-Salem HS, Abuelizz HA, Issa IS, Mahmoud AZ, AlHoshani A, Arifuzzaman M, Motiur Rahman AFM. Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Applied Sciences. 2020;10(11):3669. Section 3.3 SARs: compound 4 IC50 (A549) = 14.15 μM; gefitinib IC50 (A549) = 15.23 μM. View Source
